1-Isopropyl-2-nitrobenzene
Overview
Description
1-Isopropyl-2-nitrobenzene is an organic compound belonging to the class of nitrobenzenes It consists of a benzene ring substituted with a nitro group (-NO₂) at the second position and an isopropyl group (-CH(CH₃)₂) at the first position
Mechanism of Action
Target of Action
The primary target of 1-Isopropyl-2-nitrobenzene is the benzene ring, which contains six pi electrons that are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
this compound undergoes electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The pathways for 2,4-dinitrotoluene (2,4-DNT) and nitrobenzene offer fine illustrations of how the ability to assimilate new carbon sources evolves in bacteria . Studies of the degradation pathways provide insight about two principal strategies for overcoming the metabolic block imposed by nitro- substituents on aromatic compounds .
Result of Action
The result of the action of this compound is a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, and a proton is removed from this intermediate .
Biochemical Analysis
Biochemical Properties
It is known that nitroaromatic compounds like 1-Isopropyl-2-nitrobenzene can undergo electrophilic aromatic substitution . This reaction involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate
Cellular Effects
Nitroaromatic compounds are known to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism is common in electrophilic aromatic substitution reactions .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of about 182-183°C , indicating that it may degrade at high temperatures
Metabolic Pathways
Nitroaromatic compounds like this compound can undergo electrophilic aromatic substitution , which may involve various enzymes and cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Friedel-Crafts Alkylation: Benzene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form isopropylbenzene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or iron with hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under basic conditions.
Major Products:
Reduction: 1-Isopropyl-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Isopropyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: It serves as a starting material for the development of drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals.
Comparison with Similar Compounds
1-Methyl-2-nitrobenzene: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethyl-2-nitrobenzene: Similar structure but with an ethyl group instead of an isopropyl group.
1-Propyl-2-nitrobenzene: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: 1-Isopropyl-2-nitrobenzene is unique due to the presence of the isopropyl group, which influences its reactivity and physical properties. The steric hindrance provided by the isopropyl group affects the compound’s chemical behavior, making it distinct from its methyl, ethyl, and propyl analogs .
Properties
IUPAC Name |
1-nitro-2-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMKYQUHXQAVKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215574 | |
Record name | o-Nitrocumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6526-72-3 | |
Record name | 1-(1-Methylethyl)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6526-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Nitrocumene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006526723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Nitrocumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80215574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-nitrocumene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-NITROCUMENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38NGV5BZ8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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